

Physicochemical properties of "Pentapeptide-3" including solubility and stability

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Compound Name: Pentapeptide-3

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A Technical Guide to the Physicochemical Properties of Pentapeptide-3 Variants

Executive Summary: The term "**Pentapeptide-3**" is commercially associated with two distinct molecules, each with unique physicochemical properties and mechanisms of action critical to research and drug development. This guide provides an in-depth analysis of **Pentapeptide-3** (Vialox), a neuromuscular blocking peptide, and Palmitoyl **Pentapeptide-3** (Matrixyl), a matrikine that stimulates collagen synthesis. We present a comprehensive overview of their solubility and stability, detailed experimental protocols for their characterization, and visual diagrams of their respective signaling pathways to support formulation, development, and mechanistic studies.

Introduction and Disambiguation

In the fields of cosmetics, pharmacology, and drug development, the designation "**Pentapeptide-3**" can be ambiguous. It is crucial to distinguish between two primary peptides that fall under this nomenclature:

- **Pentapeptide-3** (Vialox): A synthetic peptide that mimics a component of temple viper venom. It functions as an antagonist of the nicotinic acetylcholine receptor (nAChR), leading to muscle relaxation.

- Palmitoyl **Pentapeptide-3** (Matrixyl): Also known as Palmitoyl Pentapeptide-4, this molecule is a subfragment of type I collagen. It acts as a signaling peptide (a matrikine) to stimulate the synthesis of extracellular matrix components, including collagen and fibronectin.[1][2] The addition of a palmitoyl group enhances its lipophilicity and skin penetration.[3]

This guide will address both peptides, providing distinct data and protocols for each to avoid confusion and ensure accurate application in a research and development setting.

Table 1: Key Identifiers of **Pentapeptide-3** Variants

Property	Pentapeptide-3 (Vialox)	Palmitoyl Pentapeptide-3 (Matrixyl)
INCI Name	Pentapeptide-3	Palmitoyl Pentapeptide-3 / Palmitoyl Pentapeptide-4
Amino Acid Sequence	Gly-Pro-Arg-Pro-Ala-NH ₂ [4]	Palmitoyl-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS)[3]
Molecular Formula	C ₂₁ H ₃₇ N ₉ O ₅ [5]	C ₃₉ H ₇₅ N ₇ O ₁₀ [3]
Molecular Weight	495.58 g/mol [4]	802.05 g/mol [3]
Primary Function	Neuromuscular Blocker / nAChR Antagonist	Extracellular Matrix Stimulator

Solubility Profile

The solubility of a peptide is paramount for its formulation, delivery, and biological activity. The structural differences between Vialox and Matrixyl result in distinct solubility characteristics.

Table 2: Solubility Data for **Pentapeptide-3** Variants

Peptide Variant	Solvent	Reported Solubility / Characteristic
Pentapeptide-3 (Vialox)	Water	Diacetate salt is soluble at 10-25 mg/mL[6]
Water	TFA salt is soluble at 5-10 mg/mL[6]	
Water	Free base is poorly soluble at 0.1-0.5 mg/mL[6]	
Palmitoyl Pentapeptide-3 (Matrixyl)	Distilled Water	Soluble up to 2 mg/mL[3]
Water	Dispersible[7]	

Factors Influencing Solubility

- **Pentapeptide-3 (Vialox):** The sequence contains polar (Arginine) and hydrophilic amino acids, which should confer moderate aqueous solubility. However, the free base has limited solubility. Its solubility is significantly enhanced by forming salts, such as diacetate or trifluoroacetate (TFA) salts, which are common in commercially supplied peptides.[6]
- **Palmitoyl Pentapeptide-3 (Matrixyl):** The core KTTKS peptide is hydrophilic. The covalent attachment of a 16-carbon palmitoyl fatty acid chain introduces a significant lipophilic character.[3] This modification is designed to improve penetration through the lipid-rich stratum corneum but results in amphiphilic properties. While it retains some water solubility, it is often formulated in emulsions or gel matrices containing glycols (e.g., glycerin, butylene glycol) to ensure uniform dispersion.[7]

Stability Profile

Peptide stability is a critical parameter influencing shelf-life, efficacy, and safety. Degradation can occur via hydrolysis, oxidation, or enzymatic action, and is highly dependent on environmental conditions.

Table 3: Stability Characteristics of **Pentapeptide-3** Variants

Peptide Variant	Condition	Reported Stability / Characteristic
Pentapeptide-3 (Vialox)	pH	Optimal stability is maintained at a neutral pH[6]
Temperature	Long-term storage recommended between 4 and 7°C[7]	
Palmitoyl Pentapeptide-3 (Matrixyl)	Formulation	Stable in cosmetic formulas[7]
Storage	Recommended storage at -20°C for lyophilized powder[3]	

Key Stability Considerations

- **pH:** Peptides are most susceptible to hydrolysis at acidic and alkaline pH. For Vialox, maintaining a neutral pH is key to preventing the cleavage of peptide bonds.[6] The stability of Matrixyl in formulations with a pH of 4-6 suggests it is robust under mildly acidic conditions typical of cosmetic products.[7]
- **Temperature:** As with most peptides, elevated temperatures can accelerate degradation and aggregation. Recommended storage for lyophilized powders is typically -20°C or below to ensure long-term stability.[3] For solutions or formulations, refrigeration is advised.[7]
- **Oxidation:** Peptides containing specific residues like Methionine, Cysteine, or Tryptophan are prone to oxidation. Neither Vialox nor Matrixyl contains these highly susceptible residues, suggesting that oxidation is a lesser concern compared to hydrolytic degradation.
- **Enzymatic Degradation:** In biological environments, peptides are rapidly degraded by proteases. The modification of the KTTKS sequence with a palmitoyl group in Matrixyl not only aids penetration but also provides steric hindrance that can increase its resistance to enzymatic cleavage compared to the unmodified peptide.

Experimental Protocols

Reliable and reproducible experimental methods are essential for characterizing the physicochemical properties of peptides.

Protocol for Determination of Peptide Solubility

This protocol provides a general framework for assessing peptide solubility.

- **Preparation:** Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Weigh a small, precise amount (e.g., 1 mg) of the peptide into a sterile microcentrifuge tube.
- **Initial Solvent Test:** Begin with deionized, sterile water. Add a small, measured volume (e.g., 100 μ L) to the peptide.
- **Solubilization Assistance:** Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate the sample in a water bath for 3-5 minutes. Brief, intermittent sonication is recommended to avoid heating the sample.
- **Visual Inspection:** A fully dissolved peptide will yield a clear, particle-free solution. If the solution is cloudy or contains visible particles, the peptide is not fully soluble at that concentration.
- **Incremental Solvent Addition:** If the peptide is not soluble, incrementally add more solvent and repeat step 3 until the peptide dissolves completely. Record the final volume to calculate the solubility (e.g., in mg/mL).
- **Alternative Solvents:** If the peptide is insoluble in water, repeat the procedure with alternative solvents.
 - For basic peptides like Vialox (due to Arginine), a dilute acidic solution (e.g., 10% acetic acid) can be tested.
 - For amphiphilic/hydrophobic peptides like Matrixyl, an organic solvent such as Dimethyl Sulfoxide (DMSO) or a co-solvent system (e.g., water/propylene glycol) may be required.
- **Quantification (Optional):** For precise solubility determination, the saturated solution can be centrifuged, and the concentration of the peptide in the supernatant can be measured using

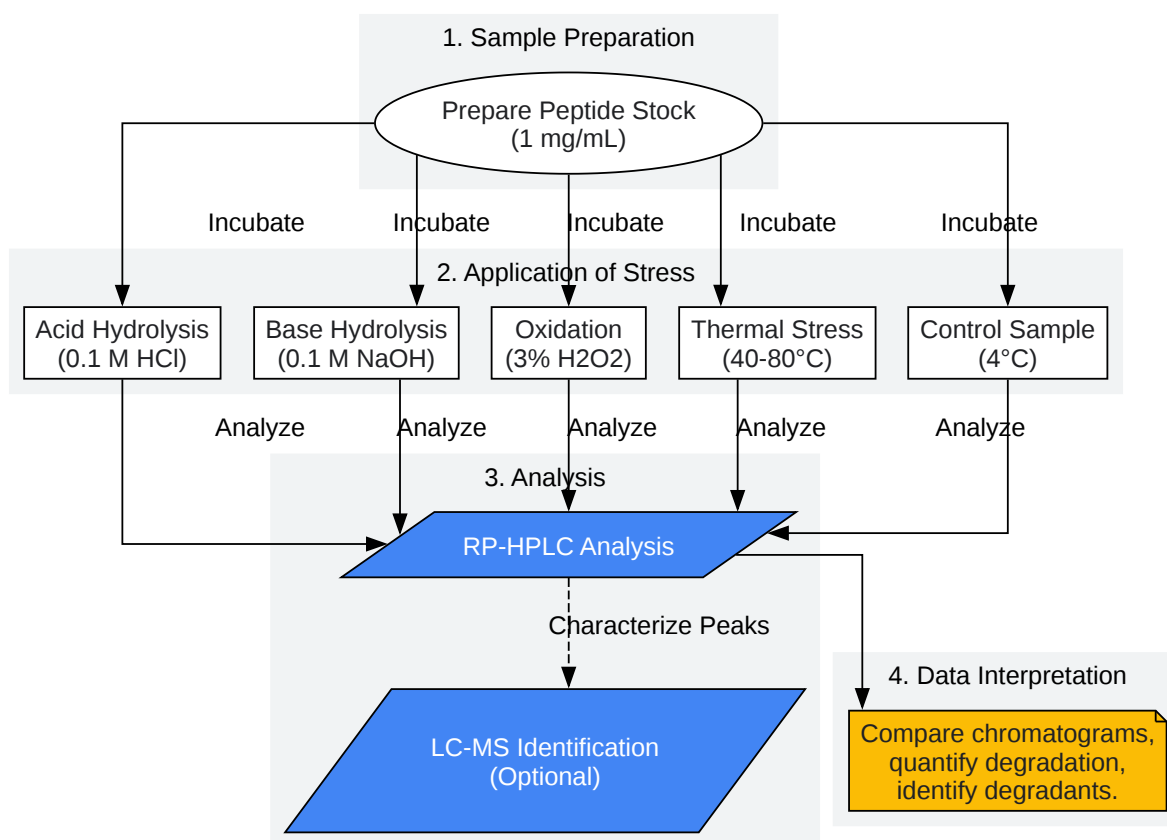
RP-HPLC with a standard curve.

Protocol for Assessment of Peptide Stability (Forced Degradation)

Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of a peptide. This protocol outlines a typical workflow for a forced degradation study analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).^[8]

- **Stock Solution Preparation:** Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer in which it is stable).
- **Application of Stress Conditions:** Aliquot the stock solution into separate vials for each stress condition.
 - **Acid Hydrolysis:** Add 0.1 M HCl.
 - **Base Hydrolysis:** Add 0.1 M NaOH.
 - **Oxidation:** Add 3% H₂O₂.
 - **Thermal Stress:** Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).^[9]
 - **Control:** Keep an unstressed sample in the original solvent at a protected temperature (e.g., 4°C).
- **Incubation:** Incubate the samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve a target degradation of 5-20%.^[10] If degradation is too rapid, the stressor concentration or temperature should be reduced.
- **Sample Quenching:** After incubation, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
- **RP-HPLC Analysis:**

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes).
- Detection: UV absorbance at 220 nm.
- Data Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Calculate the percentage of remaining peptide to quantify its stability under each condition. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.



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Fig 1. Experimental workflow for a forced degradation study.

Mechanisms of Action & Signaling Pathways

The distinct biological effects of Vialox and Matrixyl are rooted in their interactions with different cellular signaling pathways.

Pentapeptide-3 (Vialox): Inhibition of Neuromuscular Transmission

Vialox acts at the neuromuscular junction. Its primary mechanism is the competitive antagonism of muscle nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.^[11] By binding to the receptor, it blocks the binding of the neurotransmitter acetylcholine (ACh), thereby preventing the ion channel from opening. This inhibits the depolarization of the muscle cell membrane and ultimately prevents muscle contraction, leading to a relaxed state.

Mechanism of Pentapeptide-3 (Vialox)

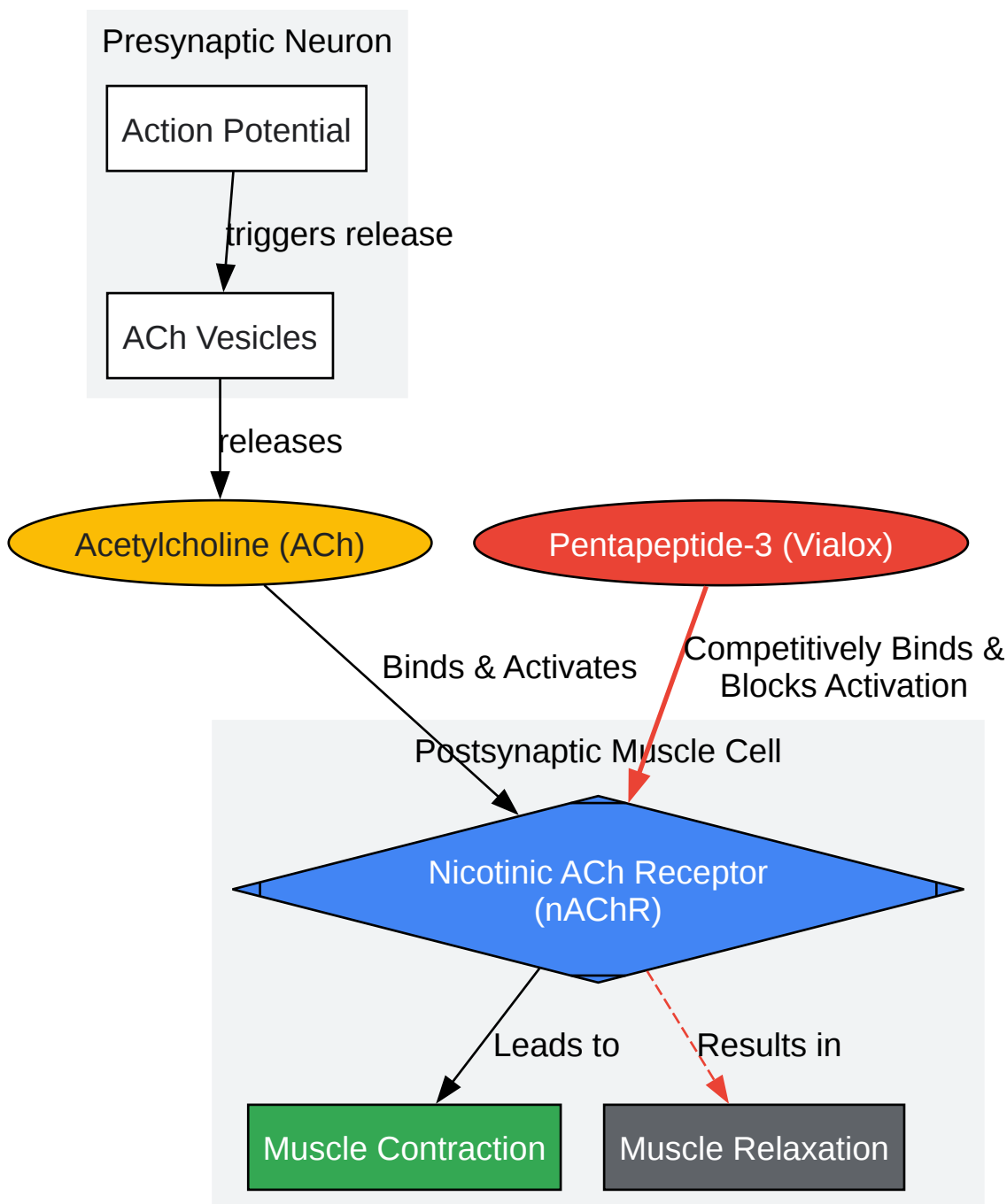
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Fig 2. Signaling pathway showing Vialox antagonism at the nAChR.

Palmitoyl Pentapeptide-3 (Matrixyl): Stimulation of Extracellular Matrix Synthesis

Matrixyl functions as a matrikine, a peptide fragment derived from matrix proteins that can regulate cell activity. The Pal-KTTKS sequence mimics a fragment of pro-collagen type I. When applied to the skin, it is believed to interact with receptors on fibroblasts. This interaction activates intracellular signaling pathways, most notably the Transforming Growth Factor- β (TGF- β) pathway, which is a master regulator of collagen synthesis.^[11] Activation of this pathway leads to the upregulation of genes responsible for producing key components of the extracellular matrix, such as collagen types I and III, and fibronectin, thereby improving skin structure.^[1]

Mechanism of Palmitoyl Pentapeptide-3 (Matrixyl)

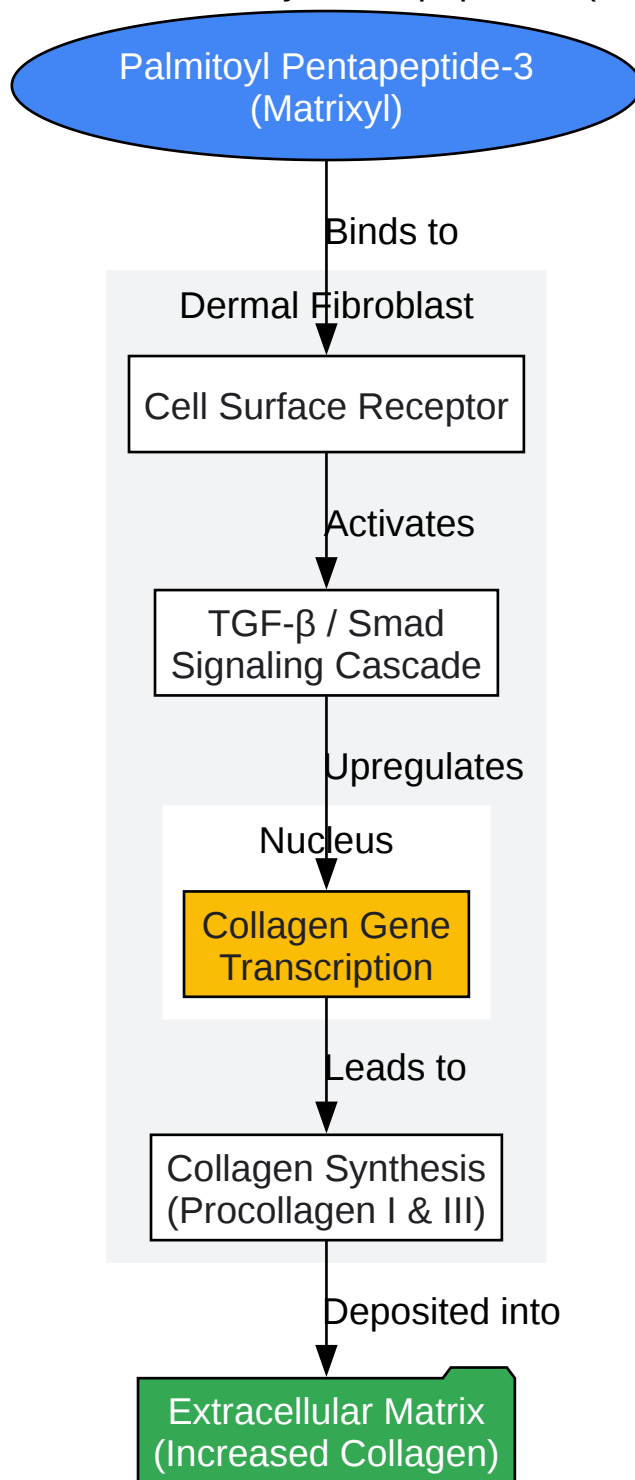
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Fig 3. Pathway of Matrixyl-induced collagen synthesis in fibroblasts.

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